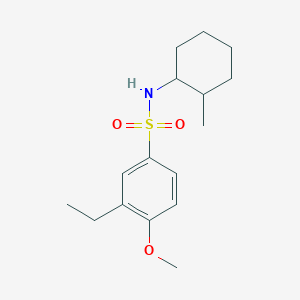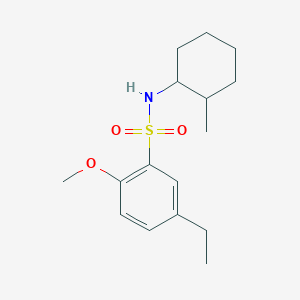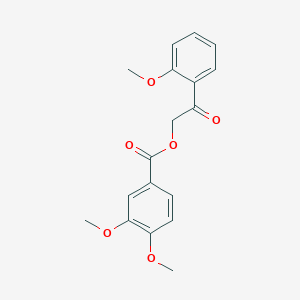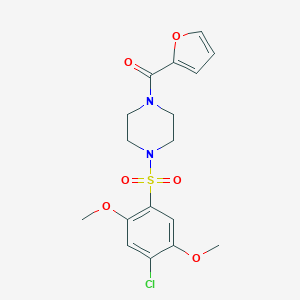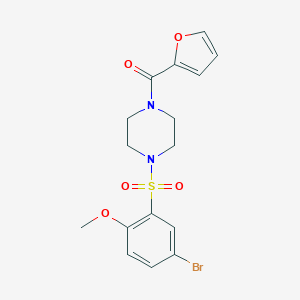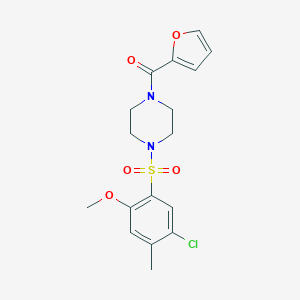
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCMES or NSC-101088 and has a molecular formula of C11H14Cl2NO3S.
作用机制
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is still under investigation. However, it has been suggested that this compound works by inhibiting specific enzymes and proteins that play a crucial role in various cellular processes such as cell growth, division, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in the brain. In addition, it has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a lead compound in drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
未来方向
There are several future directions for the research of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One of the directions is to further investigate its mechanism of action and identify specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, there is a need to explore its potential use in other fields such as immunology and infectious diseases. Finally, there is a need to optimize its use in lab experiments by developing more efficient synthesis methods and identifying its limitations.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields of scientific research. Its promising results in cancer research, neuroscience, and drug discovery make it a valuable compound for further investigation. However, its mechanism of action is not fully understood, and there is a need for further research to optimize its use in lab experiments.
合成方法
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be achieved through a two-step process. The first step involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with methyl iodide in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography.
科学研究应用
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, it has been studied for its potential use as a neuroprotective agent and in drug discovery, it has been studied for its potential use as a lead compound in the development of new drugs.
属性
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

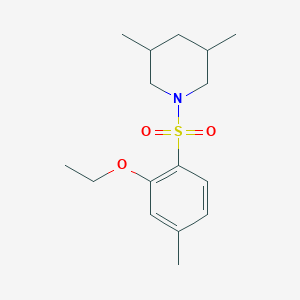
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B497782.png)
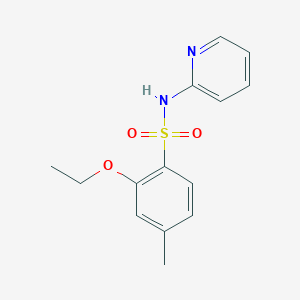
![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)

